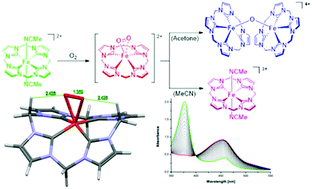Binding of molecular oxygen by an artificial heme analogue: investigation on the formation of an Fe–tetracarbene superoxo complex†
Dalton Transactions Pub Date: 2016-02-26 DOI: 10.1039/C6DT00538A
Abstract
The dioxygen reactivity of a cyclic iron(II) tetra–NHC-complex (NHC: N-heterocyclic carbene) is investigated. Divergent oxidation behavior is observed depending on the choice of the solvent (acetonitrile or acetone). In the first case, exposure to molecular oxygen leads to an oxygen free Fe(III) whereas in the latter case an oxide bridged Fe(III) dimer is formed. In acetone, an Fe(III)-superoxide can be trapped, isolated and characterized as intermediate at low temperatures. An Fe(III)–O–Fe(III) dimer is formed from the Fe(III) superoxide in acetone upon warming and the molecular structure has been revealed by single crystal X-ray diffraction. It is shown that the oxidation of the Fe(II) complex in both solvents is a reversible process. For the regeneration of the initial Fe(II) complex both organic and inorganic reducing agents can be used.


Recommended Literature
- [1] Sodium ion doped graphitic carbon nitride with high crystallinity for superior photocatalytic hydrogen evolution efficiency†
- [2] Cumulative indexes
- [3] Bacteriological
- [4] BODIPY dyes with β-conjugation and their applications for high-efficiency inverted small molecule solar cells†
- [5] A naphthalimide-based solid state luminescent probe for ratiometric detection of aluminum ions: in vitro and in vivo applications†
- [6] Nitrogen and phosphorus co-doped ultrathin carbon nanosheets as superior cathode catalysts for Zn–air batteries†
- [7] Back cover
- [8] Correction: Recent advances in the methanol synthesis via methane reforming processes
- [9] Ag nanoparticle embedded Cu nanoporous hybrid arrays for the selective electrocatalytic reduction of CO2 towards ethylene†
- [10] Reactive oxygen species-upregulating nanomedicines towards enhanced cancer therapy










